1,1-Diiodopropane chemical properties
1,1-Diiodopropane chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,1-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1,1-diiodopropane. Due to the limited availability of published experimental data for this specific compound, this guide combines reported data with theoretical predictions and information from analogous compounds to offer a thorough resource.
Core Chemical Properties
1,1-Diiodopropane is a geminal dihaloalkane. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₆I₂ | --INVALID-LINK--[1] |
| Molecular Weight | 295.89 g/mol | --INVALID-LINK--[1] |
| CAS Number | 10250-52-9 | --INVALID-LINK--[2] |
| Appearance | Not specified; likely a liquid | N/A |
| Density | 2.476 g/cm³ (estimate) | --INVALID-LINK--[2] |
| Boiling Point | 239.33 °C (estimate) | --INVALID-LINK--[2] |
| Melting Point | -16.49 °C (estimate) | --INVALID-LINK--[2] |
| Refractive Index | 1.6160 | --INVALID-LINK--[2] |
| Solubility | Insoluble in water | N/A |
| LogP | 3.18 (Predicted) | --INVALID-LINK--[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 1,1-diiodopropane are not widely published. However, a plausible synthesis can be adapted from general methods for the preparation of gem-diiodoalkanes.
Synthesis of 1,1-Diiodopropane from Propanal Hydrazone
A common method for the synthesis of gem-diiodides is the reaction of an aldehyde or ketone with hydrazine, followed by iodination.[4]
Reaction Scheme: CH₃CH₂CHO + N₂H₄ → CH₃CH₂CH=NNH₂ + H₂O CH₃CH₂CH=NNH₂ + 2 I₂ + 2 (C₂H₅)₃N → CH₃CH₂CHI₂ + N₂ + 2 (C₂H₅)₃NHI
Materials and Equipment:
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Propanal (CH₃CH₂CHO)
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Hydrazine hydrate (N₂H₄·H₂O)
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Iodine (I₂)
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Triethylamine ((C₂H₅)₃N)
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Ethanol
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Diethyl ether
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Formation of Propanal Hydrazone: In a round-bottom flask, dissolve propanal in ethanol. Add hydrazine hydrate dropwise while stirring at room temperature. The reaction is typically exothermic. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the hydrazone.
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Iodination: In a separate flask, prepare a solution of iodine in diethyl ether. To this solution, add triethylamine.
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Reaction: Cool the iodine solution in an ice bath. Slowly add the propanal hydrazone solution to the iodine solution with vigorous stirring. The addition should be controlled to maintain a low temperature. Nitrogen gas will evolve during the reaction.
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Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1,1-diiodopropane.
Purification
The crude 1,1-diiodopropane can be purified by fractional distillation under reduced pressure.
Procedure:
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Set up a fractional distillation apparatus.
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Heat the crude product gently under reduced pressure.
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Collect the fraction that boils at the expected boiling point of 1,1-diiodopropane.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
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CH₃ group: A triplet around δ 1.0-1.2 ppm. The signal is split by the adjacent CH₂ group.
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CH₂ group: A quartet of triplets (or multiplet) around δ 2.0-2.3 ppm. The signal is split by the adjacent CH₃ and CH groups.
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CH group: A triplet around δ 4.5-5.0 ppm. The signal is split by the adjacent CH₂ group.
Predicted ¹³C NMR Spectrum (in CDCl₃):
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CH₃ carbon: Approximately δ 10-15 ppm.
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CH₂ carbon: Approximately δ 30-35 ppm.
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CHI₂ carbon: A downfield signal, likely in the range of δ 15-25 ppm, significantly influenced by the two iodine atoms.
Experimental NMR Data for Isomers of Diiodopropane:
| Compound | Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,2-Diiodopropane | Vicinal | 1.98 (d, 3H), 3.85 (dd, 1H), 4.25 (m, 1H), 4.40 (dd, 1H) | 29.5, 33.8, 43.1 |
| 1,3-Diiodopropane | Terminal | 2.25 (quintet, 2H), 3.28 (t, 4H) | 7.1, 35.5 |
Infrared (IR) Spectroscopy
A vapor-phase IR spectrum for 1,1-diiodopropane is noted to be available in spectral databases.[1] The expected characteristic absorption bands are:
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C-H stretching (alkane): 2850-3000 cm⁻¹
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C-H bending (alkane): 1375-1470 cm⁻¹
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C-I stretching: 500-600 cm⁻¹ (This region is often complex).
Reactivity and Chemical Properties
Gem-diiodoalkanes are versatile intermediates in organic synthesis.
General Reactivity
The two iodine atoms on the same carbon atom make 1,1-diiodopropane susceptible to various reactions. The C-I bonds are relatively weak and can be cleaved to form reactive intermediates.
Formation of Organometallic Reagents
1,1-Diiodopropane can react with metals like magnesium or lithium to form organometallic reagents. For example, with magnesium, it can form a Grignard-like reagent which can then be used in various coupling reactions.
Simmons-Smith-type Cyclopropanation
Gem-diiodoalkanes are precursors for carbenoids used in cyclopropanation reactions. Although less common than diiodomethane, 1,1-diiodopropane could potentially be used to form substituted cyclopropanes.
Elimination Reactions
Under basic conditions, 1,1-diiodopropane can undergo elimination reactions to form alkenyl iodides.
Safety and Handling
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry, dark place away from heat and incompatible materials such as strong oxidizing agents and bases.
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Hazards: Iodoalkanes are generally considered to be toxic and irritants. Avoid inhalation, ingestion, and skin contact. They can be lachrymators.
This guide provides a summary of the available and predicted chemical properties of 1,1-diiodopropane. Researchers should exercise caution and refer to experimentally determined data as it becomes available.
